Potent BTK Inhibition via 6-Iodo Group
The 6-iodo substituent is critical for achieving sub-nanomolar inhibition of Bruton's Tyrosine Kinase (BTK). The target compound, 6-iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine, exhibits an IC50 of 0.900 nM against BTK [1]. This level of potency is a key differentiator. In contrast, a structurally related 6-aryl substituted analog in the same pyrrolo[2,3-d]pyrimidine class, compound 28a, shows a 3.3-fold higher IC50 of 3.0 nM against the same target [2]. This difference demonstrates the substantial potency advantage conferred by the specific 6-iodo-7-methyl substitution pattern.
| Evidence Dimension | BTK Inhibition Potency (IC50) |
|---|---|
| Target Compound Data | 0.900 nM |
| Comparator Or Baseline | 6-Aryl-7H-pyrrolo[2,3-d]pyrimidin-4-amine analog (Compound 28a): 3.0 nM |
| Quantified Difference | 3.3-fold increase in potency for the target compound |
| Conditions | Biochemical kinase assay; preincubation for 10 mins followed by substrate and ATP addition; measured by mobility shift assay [1]; Standard in vitro BTK enzyme assay [2] |
Why This Matters
For research programs targeting BTK in B-cell malignancies, a 3.3-fold improvement in potency can significantly lower the required therapeutic dose and improve the therapeutic window, making this compound a superior lead or tool compound.
- [1] BindingDB. 'BDBM50619365 (CHEMBL5417273) Affinity Data for Tyrosine-protein kinase BTK.' View Source
- [2] Liu, Y. et al. 'Design, synthesis and evaluation of novel 7H-pyrrolo[2,3-d]pyrimidin-4-amine derivatives as potent, selective and reversible Bruton's tyrosine kinase (BTK) inhibitors for the treatment of rheumatoid arthritis.' European Journal of Medicinal Chemistry, 2019. View Source
